Ornoprostil - 70667-26-4

Ornoprostil

Catalog Number: EVT-277724
CAS Number: 70667-26-4
Molecular Formula: C23H38O6
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ornoprostil is a synthetic prostaglandin E1 (PGE1) analogue. [] Prostaglandins are lipid compounds with diverse hormone-like effects in the body. Ornoprostil is primarily recognized for its role as a gastroprotective agent in scientific research. [, , , , , ]

Prostaglandin E1 (PGE1)

Compound Description: Prostaglandin E1 (PGE1) is a naturally occurring prostaglandin that exhibits various physiological effects, including vasodilation and cytoprotection in the gastric mucosa. []

Relevance: Ornoprostil is a methyl derivative of PGE1, designed to enhance stability and improve pharmacokinetic properties. [, ] Both compounds share similar pharmacological activities, particularly in protecting the gastric mucosa from damage. [, ]

Prostaglandin E2 (PGE2)

Compound Description: Prostaglandin E2 (PGE2) is another naturally occurring prostaglandin known for its role in inflammation, pain, and fever. It is also involved in inducing labor. []

Relevance: While structurally similar to Ornoprostil, PGE2's pharmacological profile differs. The research primarily focuses on Ornoprostil's gastroprotective effects, contrasting it with PGE2's broader inflammatory and labor-inducing roles. []

Misoprostol

Relevance: Studies have investigated the co-administration of Ornoprostil with Diclofenac to mitigate the latter's gastrointestinal side effects. Ornoprostil's protective effects on the gastric mucosa counteract the ulcerogenic potential of Diclofenac. [, ]

Acemetacin

Compound Description: Acemetacin is a prodrug of indomethacin, another NSAID, and is metabolized to its active form in the body. []

Relevance: Research comparing Acemetacin and Indomethacin's effects on intestinal permeability suggests that Acemetacin might have a lower risk of causing gastrointestinal side effects. [] While this study doesn't directly investigate Ornoprostil, it highlights the importance of considering the gastrointestinal safety profile of NSAIDs and the potential role of protective agents like Ornoprostil.

Indomethacin

Compound Description: Indomethacin is a potent NSAID known to potentially increase intestinal permeability, a risk factor for gastrointestinal complications. []

Relevance: Studies demonstrate that Ornoprostil can prevent the increase in intestinal permeability induced by Indomethacin, highlighting its protective effect against NSAID-induced gastrointestinal damage. []

TY-10957

Compound Description: TY-10957 is a stable derivative of prostacyclin (PGI2), another type of prostaglandin. []

Relevance: Research directly compares the gastroprotective effects of TY-10957 with Ornoprostil. The study reveals that while both compounds offer protection against gastric lesions, they differ in their efficacy against duodenal ulcers and their effects on gastric acid and alkaline secretion. [] These findings suggest subtle differences in their mechanisms of action and potential clinical applications.

6-Keto-Prostaglandin E1

Compound Description: 6-Keto-Prostaglandin E1 is a metabolite of Prostaglandin E1. [, ]

Relevance: Although not directly investigated in the provided research, 6-Keto-Prostaglandin E1 represents a relevant compound due to its close structural similarity to Ornoprostil. Understanding its properties and activities could offer further insights into Ornoprostil's metabolism and potential downstream effects. [, ]

Δ2-trans-6-Keto-Prostaglandin E1

Compound Description: Δ2-trans-6-Keto-Prostaglandin E1 is another structurally related compound to 6-Keto-Prostaglandin E1 and Ornoprostil. [, ]

Relevance: Like 6-Keto-Prostaglandin E1, Δ2-trans-6-Keto-Prostaglandin E1 highlights the diverse range of Prostaglandin E1 derivatives and their potential pharmacological relevance. [, ] Investigating these related compounds could uncover novel therapeutic targets or lead to the development of new drugs with improved efficacy and safety profiles.

Source and Classification

Ornoprostil is classified as a prostaglandin E1 analog, which means it mimics the action of naturally occurring prostaglandins in the body. Prostaglandins are lipid compounds that have diverse hormone-like effects, including roles in inflammation, smooth muscle contraction, and regulation of blood flow. The specific structure and functional groups of Ornoprostil allow it to interact with various receptors involved in these physiological processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ornoprostil typically involves multi-step organic reactions, including protection-deprotection strategies and functional group modifications. Common methods include:

  1. Starting Materials: The synthesis often begins with readily available prostaglandin precursors or derivatives.
  2. Functionalization: Key steps involve introducing functional groups such as hydroxyl or carboxyl groups through reactions like alkylation or acylation.
  3. Purification: Techniques such as column chromatography and recrystallization are employed to purify the final product.
  4. Characterization: The synthesized compound is characterized using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

Ornoprostil has a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. The molecular formula is typically represented as C20H30O5, indicating the presence of carbon, hydrogen, and oxygen atoms.

  • Molecular Weight: Approximately 350 g/mol.
  • Chirality: The compound exhibits chirality due to the presence of several stereocenters, which is crucial for its interaction with biological receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Ornoprostil undergoes several chemical reactions that are essential for its biological activity:

  1. Receptor Binding: It binds to prostaglandin receptors (EP receptors), leading to various downstream effects such as vasodilation or smooth muscle contraction.
  2. Metabolism: In biological systems, Ornoprostil can be metabolized by enzymes such as cyclooxygenases, which convert it into various metabolites that may have different pharmacological effects.
Mechanism of Action

Process and Data

The mechanism of action of Ornoprostil involves its binding to specific receptors on target cells:

  • Receptor Interaction: Upon binding to EP receptors, it activates intracellular signaling pathways that result in increased production of cyclic adenosine monophosphate (cAMP) or calcium mobilization.
  • Physiological Effects: This leads to effects such as enhanced gastric mucosal defense mechanisms, increased uterine contractions during labor, and modulation of inflammatory responses.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits changes in solubility and stability based on pH levels, which can affect its bioavailability.
Applications

Scientific Uses

Ornoprostil is primarily used in medical applications such as:

  1. Gastroprotective Agent: It helps protect the gastric mucosa from damage caused by non-steroidal anti-inflammatory drugs (NSAIDs) or alcohol.
  2. Labor Induction: Employed in obstetrics for inducing labor due to its ability to stimulate uterine contractions.
  3. Research Tool: Used in pharmacological studies to explore prostaglandin pathways and their implications in various diseases.
Historical Development and Evolution of Ornoprostil Research

Pioneering Discoveries in Prostaglandin Analog Synthesis

The scientific foundation for Ornoprostil emerged from groundbreaking research on prostaglandin biochemistry initiated in the 1930s. Swedish physiologist Ulf von Euler first isolated prostaglandins from seminal fluid in 1935, coining the term due to its presumed prostatic origin (later shown to be produced by seminal vesicles) [1]. These lipid mediators were subsequently identified as derivatives of the 20-carbon fatty acid arachidonic acid, featuring a characteristic five-carbon ring structure and synthesized via the cyclooxygenase (COX) pathway [1] [3]. The discovery that prostaglandin E₂ (PGE₂) served as the most abundant endogenous prostaglandin and played crucial roles in gastrointestinal mucosal defense ignited pharmaceutical interest [1] [9]. Researchers observed that PGE₂ prevented gastrointestinal self-digestion through multifactorial mechanisms: stimulating mucin secretion, enhancing bicarbonate transport, maintaining mucosal blood flow, and promoting epithelial cell renewal [1] [2].

Early efforts to harness these protective properties faced significant pharmacological hurdles. Natural PGE₂ exhibited extreme metabolic lability due to rapid enzymatic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and efficient cellular uptake via the prostaglandin transporter (PGT/SLCO2A1) [9]. Systemic administration proved impractical due to a plasma half-life of approximately 1 minute and dose-limiting cramping and diarrhea [1] [9]. These challenges catalyzed intense research into structural analogs designed to resist enzymatic degradation while retaining receptor specificity. Initial synthetic strategies focused on carbon-15 modifications, replacing the vulnerable hydroxyl group with methyl groups to hinder 15-PGDH recognition [1]. Concurrently, Japanese pharmaceutical research emerged as a dominant force in prostaglandin analog development during the 1970s-1980s, establishing sophisticated platforms for structure-activity relationship (SAR) optimization specifically targeting gastrointestinal applications [3].

Table 1: Key Properties of Natural PGE₂ vs. Early Synthetic Analogs Relevant to Ornoprostil Development

PropertyNatural PGE₂First-Gen Analogs (e.g., Arbaprostil)Improvement Target
Metabolic Half-life~1 minute (plasma)30-60 minutesEnzymatic stability (15-PGDH/PTG)
Oral BioavailabilityNegligible1-5%Absorption enhancement
Receptor SpecificityBroad (EP1-4)Moderately selective (EP3/EP4)Reduced side effects via selectivity
Chemical StabilityLow (pH-sensitive)ModerateShelf-life and formulation
GI Protective EfficacyHigh (but non-viable)ModeratePotency and duration enhancement

Chronological Advancements in Structural Optimization

The evolution toward Ornoprostil represents a methodical trajectory of molecular refinement spanning nearly two decades. Phase 1 (1970s) focused on stabilizing the labile β-hydroxyketone moiety in the cyclopentane ring. Researchers achieved this through C11-methylation, yielding analogs with improved metabolic stability but suboptimal receptor binding affinity [5]. Phase 2 (Late 1970s) addressed receptor selectivity by modifying the omega chain. Introduction of m-phenoxy groups and unsaturated bonds at C17-C18 significantly enhanced EP3/EP4 receptor agonism – identified as critical mediators for cytoprotective effects – while minimizing activation of EP1 receptors linked to smooth muscle contraction and associated cramping [1] [5]. Computational analyses later revealed these modifications created optimal van der Waals interactions within the EP3 receptor binding pocket.

Phase 3 (Early 1980s) culminated in the specific molecular architecture defining Ornoprostil: (±)-methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-(3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-4,5-heptadienoate. This structure embodies three strategically engineered elements: 1) The C15-methyl group conferring resistance against 15-PGDH; 2) The C16-meta-phenoxy configuration enhancing EP3/EP4 specificity and duration of action; and 3) The C17-C18 trans-double bond optimizing spatial orientation for receptor binding [5]. Crucially, the C1-carboxyl methyl ester markedly improved lipophilicity and oral absorption compared to free-acid prostaglandin analogs. In vitro studies demonstrated Ornoprostil's 50-fold greater stability in human liver homogenates compared to natural PGE₂, while isolated receptor assays confirmed its >90% binding selectivity for EP3/EP4 over EP1 receptors – a pharmacological profile ideally suited for sustained mucosal protection without provoking significant motility disturbances [3].

Table 2: Chronological Structural Milestones Leading to Ornoprostil

Time PeriodStructural InnovationKey Compound ExamplesImpact on Pharmacological Profile
Early 1970sC15-methylationArbaprostil↑ Metabolic stability (15-PGDH resistance)
Mid 1970sC16 alkyl elongationEnprostil↑ Duration of action; ↓ Renal clearance
Late 1970sOmega-chain phenoxy substitutionOmoprostil (intermediate)↑ EP3/EP4 receptor specificity
Early 1980sC17-C18 unsaturation optimizationOrnoprostil↑ Receptor binding affinity; ↑ Chemical stability
1983-1985C1 esterification (methyl)Ornoprostil (final)↑ Oral bioavailability; ↑ Membrane penetration

Key Academic Milestones in Gastrointestinal Pharmacology

Academic research fundamentally reshaped understanding of prostaglandin-mediated gastrointestinal cytoprotection, directly informing Ornoprostil's therapeutic rationale. Robert's seminal 1979 concept of "gastric cytoprotection" demonstrated that prostaglandins, at non-anti-secretory doses, prevented macroscopic and microscopic gastric injury induced by necrotizing agents – revealing a physiological defense mechanism distinct from acid suppression [1] [2]. This paradigm shift redirected pharmacological strategies toward mucosal defense reinforcement rather than merely inhibiting acid secretion. Mechanistic studies elucidated that prostaglandins like Ornoprostil activate Gαs-coupled EP4 receptors on mucosal surfaces, triggering intracellular cAMP elevation and subsequent cytoskeletal reorganization. This process accelerates mucous gel layer thickening (via increased mucin gene expression), bicarbonate secretion (via CFTR channel activation), and restorative epithelial restitution (via focal adhesion kinase activation) [1] [7].

The 1980s-1990s witnessed rigorous academic validation of Ornoprostil's integrated protective actions. In vivo models of ethanol-induced gastric injury demonstrated Ornoprostil's superior efficacy, reducing lesion area by 85-92% compared to 45-60% for earlier prostaglandin analogs at equimolar doses [7]. Crucially, microcirculation studies using laser Doppler flowmetry confirmed Ornoprostil's ability to preserve mucosal blood flow during aspirin challenge – a critical advantage over proton pump inhibitors (PPIs), which solely target acid secretion without addressing ischemic components of ulcerogenesis [2] [7]. Furthermore, research revealed Ornoprostil's anti-apoptotic effects on gastric epithelial cells exposed to H. pylori vacuolating toxin (VacA), mediated through PKA-dependent Bad phosphorylation and mitochondrial pathway inhibition [7].

Academic pharmacology also established Ornoprostil's unique niche relative to PPIs. While PPIs provided superior acid suppression, studies highlighted their limitations: failure to address mucosal vulnerability, potential exacerbation of H. pylori colonization patterns, and negligible impact on epithelial repair mechanisms [2]. Ornoprostil offered a complementary therapeutic approach by directly enhancing the mucosal barrier integrity compromised in NSAID gastropathy and other injury states. This mechanistic distinction was codified in the "multifactorial mucosal defense" model, positioning Ornoprostil as a modulator of endogenous protective pathways rather than merely an anti-ulcer agent [2] [7].

Table 3: Academic Research Impact on Ornoprostil's Gastrointestinal Pharmacology

Pharmacological DomainKey Academic FindingExperimental ModelRelevance to Ornoprostil
Mucus/Bicarbonate SecretionEP4-dependent mucin gene upregulation & HCO₃⁻ transportGastric chamber (rat)Barrier enhancement mechanism
Mucosal Blood FlowMicrocirculatory preservation during NSAID challengeLaser Doppler (rabbit)Ischemia prevention in ulcerogenesis
Epithelial RestitutionFAK-mediated cell migration accelerationWound healing assay (cell culture)Post-injury repair promotion
Anti-Apoptotic EffectsPKA/BAD phosphorylation inhibiting caspase activationTUNEL assay (H. pylori model)Cell survival enhancement
Neutrophil AdhesionEP4-mediated suppression of ICAM-1 expressionEndothelial-leukocyte interactionAnti-inflammatory activity beyond acid suppression

Properties

CAS Number

70667-26-4

Product Name

Ornoprostil

IUPAC Name

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoate

Molecular Formula

C23H38O6

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C23H38O6/c1-4-5-8-16(2)13-18(25)11-12-19-20(22(27)15-21(19)26)14-17(24)9-6-7-10-23(28)29-3/h11-12,16,18-21,25-26H,4-10,13-15H2,1-3H3/b12-11+/t16-,18+,19+,20+,21+/m0/s1

InChI Key

BBRBUTFBTUFFBU-LHACABTQSA-N

SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)OC)O)O

Solubility

Soluble in DMSO

Synonyms

17,20-dimethyl-6-oxo-PGE1 Me ester
17,20-dimethyl-6-oxo-prostaglandin E1 methyl ester
ornoprostil
ornoprostil, (11alpha,13E,15S,17S)-isomer
OU-1308

Canonical SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)OC)O)O

Isomeric SMILES

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)CCCCC(=O)OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.